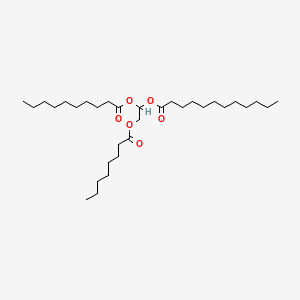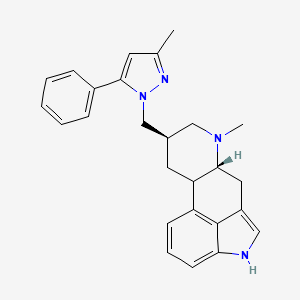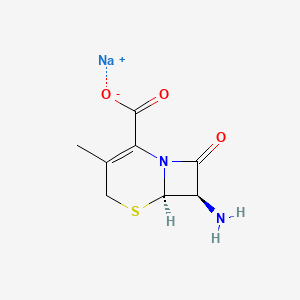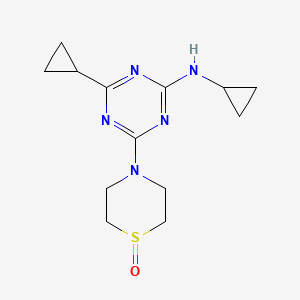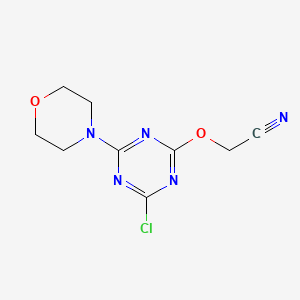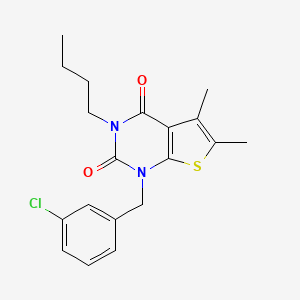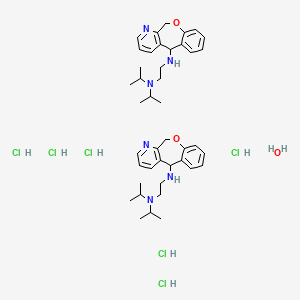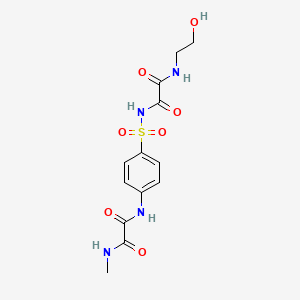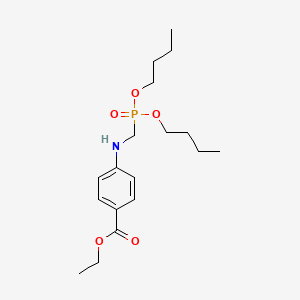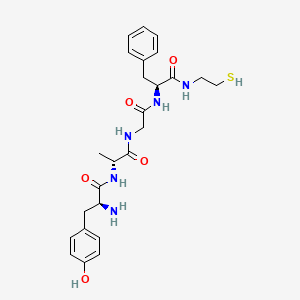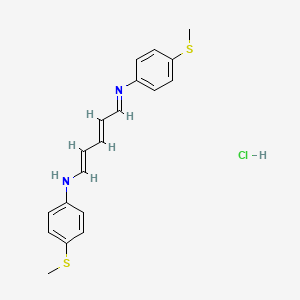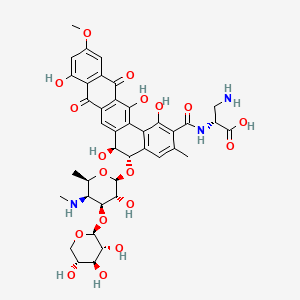
D-Alanine, 3-amino-N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“D-Alanine, 3-amino-N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-” is a complex organic compound with a unique structure that includes multiple functional groups and stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The key steps may include:
Protection of Amino and Hydroxyl Groups: Using protecting groups like Boc (tert-butyloxycarbonyl) for amino groups and TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each stereocenter.
Glycosylation: Using glycosyl donors and acceptors to form the glycosidic bonds between the sugar moieties and the aglycone.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Batch vs. Continuous Processes: Deciding between batch synthesis and continuous flow chemistry.
Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents.
Purification Techniques: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) to oxidize hydroxyl groups.
Reduction: Employing reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) to reduce carbonyl groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions on the aromatic ring or sugar moieties.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2 (hydrogen peroxide).
Reducing Agents: NaBH4, LiAlH4, DIBAL-H (diisobutylaluminum hydride).
Catalysts: Pd/C (palladium on carbon), PtO2 (platinum dioxide), Rh(PPh3)3Cl (Wilkinson’s catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating signaling pathways, metabolic pathways, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Alanine Derivatives: Compounds with similar structures but different functional groups or stereochemistry.
Glycosylated Compounds: Molecules with glycosidic bonds and similar sugar moieties.
Tetracycline Analogs: Compounds with a similar tetracyclic core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, stereochemistry, and glycosylation pattern, which may confer distinct biological or chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
148677-02-5 |
|---|---|
Formule moléculaire |
C40H45N3O18 |
Poids moléculaire |
855.8 g/mol |
Nom IUPAC |
(2R)-3-amino-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H45N3O18/c1-11-5-17-24(31(50)21(11)37(54)43-18(9-41)38(55)56)23-15(8-16-25(32(23)51)28(47)14-6-13(57-4)7-19(44)22(14)27(16)46)29(48)35(17)60-40-34(53)36(26(42-3)12(2)59-40)61-39-33(52)30(49)20(45)10-58-39/h5-8,12,18,20,26,29-30,33-36,39-40,42,44-45,48-53H,9-10,41H2,1-4H3,(H,43,54)(H,55,56)/t12-,18-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clé InChI |
PHIULQCTXKFSLD-FXQYFLPCSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CN)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CN)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


